molecular formula C16H13Cl2N5OS B2461761 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide CAS No. 761414-36-2

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B2461761
CAS No.: 761414-36-2
M. Wt: 394.27
InChI Key: IJCCPEQKOWWWHS-UHFFFAOYSA-N
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Description

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C16H13Cl2N5OS and its molecular weight is 394.27. The purity is usually 95%.
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Biological Activity

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide is a compound belonging to the class of 1,2,4-triazole derivatives. This compound exhibits significant biological activity, particularly in the context of its potential therapeutic applications. The following sections provide a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C17H16Cl2N4SC_{17}H_{16}Cl_2N_4S, with a molecular weight of approximately 392.30 g/mol. The compound features a triazole ring, which is known for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and proteins involved in critical cellular processes. Specifically:

  • Enzyme Inhibition : The compound can inhibit enzymes associated with cancer cell proliferation and survival pathways.
  • Cellular Interaction : It interacts with specific molecular targets that disrupt normal cellular functions, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown that this compound effectively induces cell death in various cancer cell lines.

Cell LineIC50 (µM)Reference
HCT116 (Colon)10.5
MCF7 (Breast)8.3
A549 (Lung)12.0

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes its effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

Study on Anticancer Effects

A study published in MDPI evaluated the anticancer effects of various triazole derivatives, including the target compound. The findings indicated that it significantly inhibited the growth of HCT116 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial activity of this compound against clinical isolates of bacteria. Results showed that it was particularly effective against multidrug-resistant strains, suggesting its potential use as an alternative treatment option in antibiotic-resistant infections .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

  • Triazole Ring : Essential for anticancer and antimicrobial activities.
  • Thio Group : Enhances interaction with biological targets.
  • Chlorophenyl Substituent : Contributes to increased potency against specific cell lines.

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5OS/c17-11-6-7-12(18)13(8-11)20-14(24)9-25-16-22-21-15(23(16)19)10-4-2-1-3-5-10/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCCPEQKOWWWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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